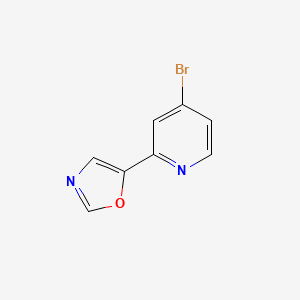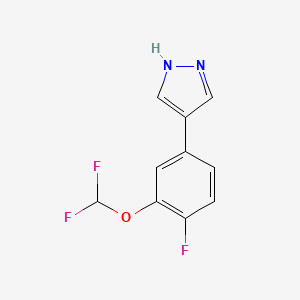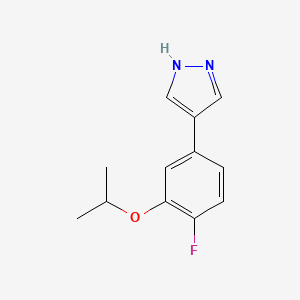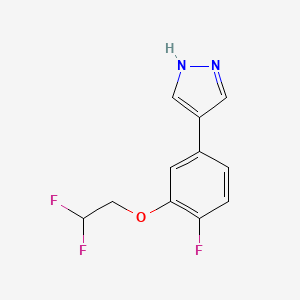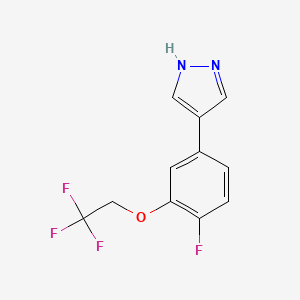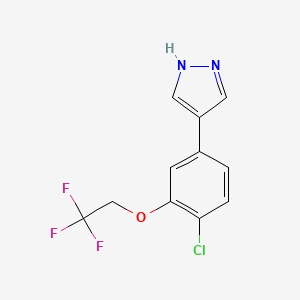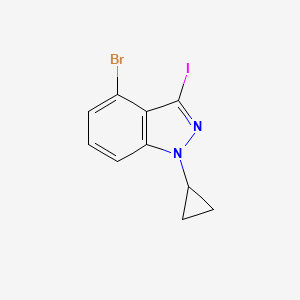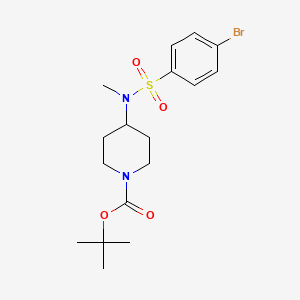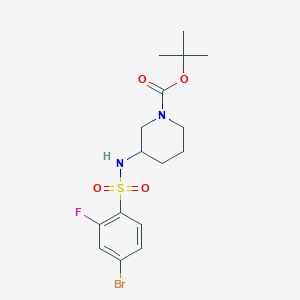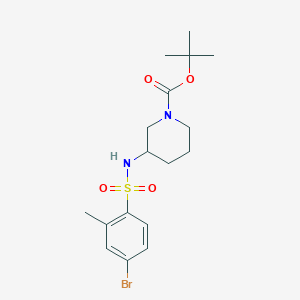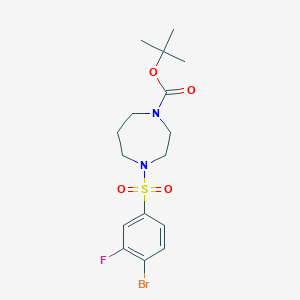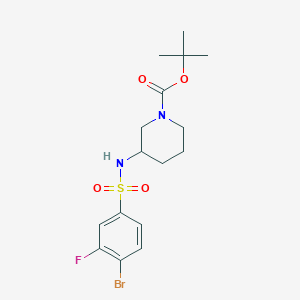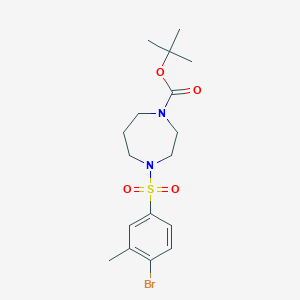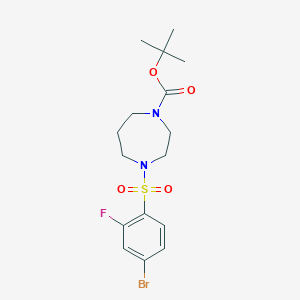
tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate: is a complex organic compound that features a diazepane ring substituted with a tert-butyl carbamate group and a 4-bromo-2-fluorophenylsulfonyl group
Métodos De Preparación
The synthesis of tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the diazepane ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides under controlled conditions.
Introduction of the tert-butyl carbamate group: This step often involves the reaction of the diazepane intermediate with tert-butyl chloroformate in the presence of a base.
Attachment of the 4-bromo-2-fluorophenylsulfonyl group: This can be accomplished through nucleophilic substitution reactions, where the diazepane intermediate reacts with 4-bromo-2-fluorobenzenesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction reactions: The sulfonyl group can undergo oxidation or reduction under appropriate conditions, leading to the formation of sulfoxides or sulfides.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Medicinal chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological studies: The compound can be used in studies investigating the biological activity of diazepane derivatives, including their interactions with various biological targets.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The diazepane ring may interact with neurotransmitter receptors or enzymes, modulating their activity. The sulfonyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate include:
tert-Butyl 4-(4-chloro-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
tert-Butyl 4-(4-bromo-2-chlorophenylsulfonyl)-1,4-diazepane-1-carboxylate: This compound has a chlorine atom instead of a fluorine atom, which can influence its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
tert-butyl 4-(4-bromo-2-fluorophenyl)sulfonyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O4S/c1-16(2,3)24-15(21)19-7-4-8-20(10-9-19)25(22,23)14-6-5-12(17)11-13(14)18/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDJEJFQGLSMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B8153745.png)
